
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Moreover, it has been shown to increase the levels of certain neurotransmitters such as gamma-aminobutyric acid (GABA), which play a role in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be used in a wide range of concentrations without causing adverse effects. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments that require aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide. One area of research is the development of more potent and selective analogs of the compound for use in cancer treatment. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, there is a need for further studies to elucidate the mechanism of action of the compound and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves the reaction of 5-chloro-2-methylphenylamine with 2-methyl-4-(2-hydroxyacetamido)quinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the amine and the carboxylic acid group of the quinazoline derivative. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has been used in various scientific research applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, it has been shown to have anticonvulsant properties and can be used in the treatment of epilepsy.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBIHOAPARNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

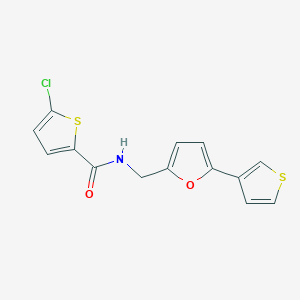

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)

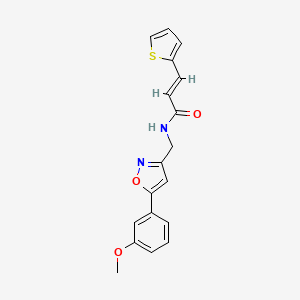
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
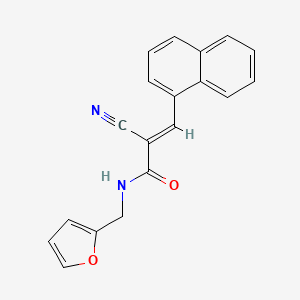

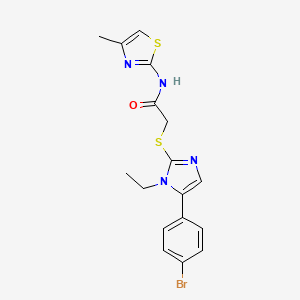
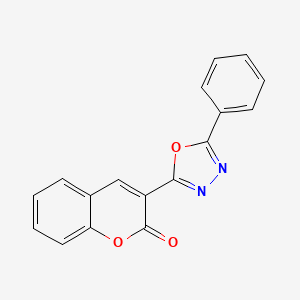
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)